molecular formula C19H18FN5O3S B11077894 N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide

N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide

Cat. No.: B11077894
M. Wt: 415.4 g/mol
InChI Key: YQMAPJXDXQCRHY-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. the synthesis likely involves multistep reactions to assemble the pyridine-imidazole core.
    • Industrial production methods may involve modifications of existing synthetic pathways or novel approaches tailored for large-scale production.
  • Chemical Reactions Analysis

      N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)pyridine-3-carboxamide: could undergo various reactions:

    • Common reagents and conditions would depend on the specific reaction type.
  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and novel derivatives.

      Biology: Investigate its interactions with biological macromolecules (e.g., enzymes, receptors).

      Medicine: Assess its potential as a drug candidate (e.g., antiviral, anticancer).

      Industry: Evaluate its use in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism likely involves binding to specific molecular targets (e.g., receptors, enzymes).
    • Pathways affected could include signal transduction, metabolic processes, or cell cycle regulation.
  • Comparison with Similar Compounds

    • Unfortunately, without specific analogs, it’s challenging to directly compare uniqueness.
    • Similar compounds might include other indole derivatives or heterocyclic molecules with similar functional groups.

    Properties

    Molecular Formula

    C19H18FN5O3S

    Molecular Weight

    415.4 g/mol

    IUPAC Name

    N-[3-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide

    InChI

    InChI=1S/C19H18FN5O3S/c1-2-24-18(28)15(10-16(26)22-14-7-5-13(20)6-8-14)25(19(24)29)23-17(27)12-4-3-9-21-11-12/h3-9,11,15H,2,10H2,1H3,(H,22,26)(H,23,27)

    InChI Key

    YQMAPJXDXQCRHY-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)NC3=CC=C(C=C3)F

    Origin of Product

    United States

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